molecular formula C19H16N4O4S2 B2385506 N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 868973-91-5

N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2385506
CAS RN: 868973-91-5
M. Wt: 428.48
InChI Key: NRTQRVFMSVSNQA-UHFFFAOYSA-N
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Description

“N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .


Synthesis Analysis

Benzodioxole compounds were synthesized and evaluated for their cytotoxic activity against cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The synthesis of these compounds was achieved through a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of benzodioxole compounds has been characterized by various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .


Chemical Reactions Analysis

Benzodioxole compounds were evaluated for their cytotoxic activity against various cancer cell lines . Compounds showed varying degrees of anticancer activity, with carboxamide containing compounds showing notable anticancer activity .

Scientific Research Applications

Antibacterial Properties

Compounds structurally related to N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have been investigated for their antibacterial properties. For example, analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This indicates the potential of such compounds in the development of new antibacterial agents.

Angiotensin II Receptor Antagonism

Benzimidazole derivatives bearing acidic heterocycles like thiadiazole have shown to be effective angiotensin II receptor antagonists. These compounds, prepared from amidoximes and evaluated for their in vitro and in vivo activities, demonstrated significant inhibition of the angiotensin II-induced pressor response (Kohara et al., 1996). This suggests the potential therapeutic application of such compounds in cardiovascular diseases.

Synthetic Methods

The synthesis of compounds related to this compound has been a focus of research. Efficient methods have been developed for the synthesis of benzazoles, including benzoxazoles, benzothiazoles, and benzimidazoles, which are structurally similar to the target compound (Boeini & Najafabadi, 2009). This research contributes to the development of more efficient synthetic routes for such complex molecules.

Biological Activity Spectrum

Studies on derivatives of the thiadiazole group have explored their wide range of biological activities. This includes their activity against mycobacterial, bacterial, and fungal strains, as well as their ability to inhibit photosynthetic electron transport in chloroplasts (Imramovský et al., 2011). Such research broadens our understanding of the diverse biological activities of thiadiazole derivatives.

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds displayed high inhibition efficiencies and could be adsorbed onto surfaces by both physical and chemical means (Hu et al., 2016). This highlights the potential application of such compounds in materials science, particularly in corrosion prevention.

Mechanism of Action

The mechanism of action of these compounds is related to their cytotoxic activity. For example, compound 2a induced arrest in the G2-M phase in Hep3B cancer cells, which was very close to the activity of doxorubicin .

properties

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S2/c24-16(20-9-12-4-2-1-3-5-12)10-28-19-23-22-18(29-19)21-17(25)13-6-7-14-15(8-13)27-11-26-14/h1-8H,9-11H2,(H,20,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTQRVFMSVSNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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